CP 53631 (CAS: 79836-56-9) is a halogenated tetrahydronaphthalen-1-amine derivative, structurally characterized as the 4-bromo analog of the selective serotonin reuptake inhibitor (SSRI) sertraline [1]. In procurement and laboratory workflows, it serves two primary functions: as a highly reliable, non-isotopic internal standard (IS) for the liquid chromatography-mass spectrometry (LC-MS) quantification of sertraline in complex biological matrices, and as an autophagy inhibitor in targeted oncology research . Its high chemical stability, predictable ionization efficiency, and structural homology to sertraline make it an essential reagent for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and forensic toxicology[1].
When quantifying sertraline via LC-MS/MS, substituting CP 53631 with heterologous SSRIs (such as fluoxetine or citalopram) frequently results in divergent extraction recoveries and mismatched matrix effects, compromising assay linearity [1]. While deuterated sertraline (e.g., sertraline-d3) is a common alternative, it introduces significantly higher procurement costs and potential risks of isotopic cross-talk or deuterium exchange during aggressive extraction protocols . CP 53631 mitigates these issues by providing a structurally homologous core that mirrors sertraline's partitioning behavior in liquid-liquid extraction (LLE) while maintaining a distinct mass-to-charge ratio, ensuring zero spectral overlap and robust quantification without the premium cost of stable isotope-labeled standards [1].
In standardized LC-MS/MS workflows for sertraline quantification, CP 53631 demonstrates structural homology that yields parallel partitioning behavior during liquid-liquid extraction (LLE) [1]. When extracted from serum using butyl chloride under alkaline conditions (0.75 mol/L sodium carbonate), CP 53631 maintains a negligible matrix effect with responses consistently in the 90%–100% range, mirroring the target analyte [1]. In contrast, heterologous internal standards like flurazepam can exhibit divergent matrix suppression profiles, whereas CP 53631 ensures interassay coefficients of variation remain below 10.8% [1].
| Evidence Dimension | Matrix effect response and extraction tracking |
| Target Compound Data | 90%–100% response range with <10.8% interassay CV |
| Comparator Or Baseline | Heterologous standards (e.g., Flurazepam) |
| Quantified Difference | Elimination of differential matrix suppression |
| Conditions | Serum LLE with butyl chloride, positive ESI LC-MS analysis |
Procuring a structurally matched internal standard ensures regulatory-compliant reproducibility in high-throughput clinical and forensic laboratories.
For ultra-trace pharmacokinetic profiling, CP 53631 offers a distinct mass-to-charge advantage over low-mass-shift deuterated standards such as Sertraline-d3 [1]. By substituting the 3,4-dichloro moiety with a 4-bromo group, CP 53631 provides a substantial mass shift that completely eliminates the risk of isotopic cross-talk in the MS/MS collision cell . While +3 Da deuterated standards can suffer from 1-3% natural isotopic overlap or exchange in acidic mobile phases, CP 53631 guarantees zero spectral interference, enabling robust limits of quantitation (LOQ) down to 5 nmol/L (1.53 ng/mL) [1].
| Evidence Dimension | MS/MS Isotopic Cross-Talk and Signal Interference |
| Target Compound Data | 0% isotopic overlap (distinct halogenation mass shift) |
| Comparator Or Baseline | Sertraline-d3 (+3 Da stable isotope) |
| Quantified Difference | Complete elimination of cross-talk vs. potential 1-3% overlap |
| Conditions | Positive electrospray ionization (ESI+) with acidic mobile phases |
Allows bioanalytical CROs to achieve ultra-low limits of quantitation without the prohibitive costs and stability risks associated with deuterated standards.
Beyond its bioanalytical applications, CP 53631 functions as a targeted autophagy inhibitor with established anticancer activity. Unlike generic early-stage autophagy inhibitors (such as 3-methyladenine), CP 53631 retains the tetrahydronaphthalen-1-amine scaffold, making it a specific probe for investigating the off-target antineoplastic effects of SSRIs . This dual functionality allows researchers to benchmark autophagic flux disruption against established neuropharmacological pathways, providing a specialized molecular tool that standard broad-spectrum autophagy inhibitors cannot replicate .
| Evidence Dimension | Scaffold-specific mechanistic targeting |
| Target Compound Data | SSRI-homologous autophagy inhibition |
| Comparator Or Baseline | Generic autophagy inhibitors (e.g., 3-MA) |
| Quantified Difference | Retention of the tetrahydronaphthalen-1-amine core for dual-pathway screening |
| Conditions | In vitro cancer cell viability and autophagic flux assays |
Provides specialized oncology researchers with a unique structural probe for SSRI-repurposing studies, consolidating procurement needs for specialized screening.
CP 53631 is a highly effective non-isotopic internal standard for high-throughput clinical laboratories conducting routine TDM of sertraline [1]. Its identical extraction efficiency in butyl chloride LLE and parallel ionization behavior ensure that patient serum samples are quantified with high precision, free from the matrix effects that plague heterologous standards [1].
In clinical trials and bioequivalence studies requiring ultra-low limits of quantitation, CP 53631 provides a robust alternative to deuterated standards [1]. Its distinct halogenated mass shift prevents MS/MS cross-talk, ensuring accurate tracking of sertraline clearance and half-life even at trace concentrations in complex biological matrices.
In preclinical oncology, CP 53631 serves as a specialized autophagy inhibitor . Its structural relationship to sertraline allows researchers to isolate and study the antineoplastic and autophagic disruption mechanisms of the tetrahydronaphthalen-1-amine class, distinct from its primary serotonin reuptake inhibition .